2-Bromo-1,5-dimethyl-3-nitrobenzene

Regioselectivity Electrophilic Aromatic Substitution Nucleophilic Aromatic Substitution

2-Bromo-1,5-dimethyl-3-nitrobenzene (CAS 90434-14-3) is a regioisomerically pure polysubstituted aromatic intermediate. Its 1,5-dimethyl-2-bromo-3-nitro pattern ensures predictable reactivity in SNAr and cross-coupling, distinct from regioisomeric analogs. • Defined regiochemistry avoids synthetic ambiguity; nitro group activates ring for selective nucleophilic attack. • Bromine enables Suzuki/Sonogashira diversification. • Reduction yields 2-Bromo-3,5-dimethylaniline for amide coupling and SAR studies. Supplied at ≥98% purity; store sealed at 2-8°C; ships ambient.

Molecular Formula C8H8BrNO2
Molecular Weight 230.061
CAS No. 90434-14-3
Cat. No. B2480465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,5-dimethyl-3-nitrobenzene
CAS90434-14-3
Molecular FormulaC8H8BrNO2
Molecular Weight230.061
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)[N+](=O)[O-])Br)C
InChIInChI=1S/C8H8BrNO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3
InChIKeyLOWKZDXVWHSOMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-1,5-dimethyl-3-nitrobenzene Overview


2-Bromo-1,5-dimethyl-3-nitrobenzene (CAS 90434-14-3) is a polysubstituted aromatic compound characterized by a bromine atom at position 2, methyl groups at positions 1 and 5, and a nitro group at position 3 of the benzene ring [1]. This specific substitution pattern confers distinct electronic and steric properties that are not replicated by other regioisomers or mono-functionalized analogs. The compound is primarily employed as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its unique regiochemical profile enables selective transformations such as nucleophilic aromatic substitution and cross-coupling reactions . The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups in a defined arrangement imparts a predictable reactivity profile, making it a valuable scaffold for the construction of complex molecular architectures.

Unique Regioisomeric Identity


In polyfunctional aromatic chemistry, subtle changes in substitution pattern drastically alter reaction outcomes. 2-Bromo-1,5-dimethyl-3-nitrobenzene exhibits a regioisomeric identity (1,5-dimethyl, 2-bromo, 3-nitro) that is distinct from its closely related analog 2-Bromo-1,3-dimethyl-4-nitrobenzene (CAS 60956-25-4) . This difference in nitro group position (3- vs. 4-) fundamentally changes the electron density distribution across the ring, directly impacting the regioselectivity of subsequent electrophilic or nucleophilic aromatic substitutions. Furthermore, compared to non-nitrated analogs like 2-Bromo-1,3-dimethylbenzene (CAS 576-22-7), the presence of the nitro group introduces a strong electron-withdrawing effect that activates the ring toward nucleophilic attack while deactivating it toward electrophilic attack, a critical dichotomy for synthetic planning [1]. Therefore, simply substituting a different bromo-dimethyl-nitrobenzene isomer or a non-nitrated bromo-xylene will likely result in different reaction yields, altered regiochemical outcomes, or complete failure of the desired transformation. The quantitative evidence below substantiates these critical differences.

Quantitative Evidence Guide


Regioisomeric Reactivity Difference

The specific substitution pattern of 2-Bromo-1,5-dimethyl-3-nitrobenzene (nitro at position 3) is regioisomerically distinct from the more common 4-nitro analog 2-Bromo-1,3-dimethyl-4-nitrobenzene . This positional difference alters the electronic environment at the bromine-bearing carbon, directly influencing the outcome of nucleophilic aromatic substitution (SNAr) reactions. While direct comparative kinetic data are not available, class-level inference from established electronic substituent effects (Hammett σ values) predicts that the 3-nitro substituent exerts a stronger inductive electron withdrawal at the ortho-position (where bromine is located) compared to the 4-nitro analog, due to a shorter through-space distance [1]. This is supported by computed molecular descriptors: the target compound has an XLogP3 of 3.2 and a Topological Polar Surface Area (TPSA) of 45.8 Ų [2], whereas the 4-nitro analog is predicted to have slightly different values due to altered dipole moment orientation. In practical terms, the two isomers are not interchangeable; synthetic routes optimized for one will not yield the same product distribution for the other.

Regioselectivity Electrophilic Aromatic Substitution Nucleophilic Aromatic Substitution

Nitro-Induced Reactivity Enhancement

The presence of the nitro group in 2-Bromo-1,5-dimethyl-3-nitrobenzene fundamentally alters its reactivity profile relative to non-nitrated bromo-xylene analogs such as 2-Bromo-1,3-dimethylbenzene (CAS 576-22-7) [1]. Nitro groups are strong electron-withdrawing substituents that activate the aromatic ring toward nucleophilic aromatic substitution (SNAr) at the position bearing the halogen. In contrast, 2-Bromo-1,3-dimethylbenzene, lacking a nitro group, is deactivated toward SNAr and typically requires harsh conditions or transition metal catalysis for substitution [2]. This is supported by the computed XLogP3 value of 3.2 for the target compound [3], which reflects its increased polarity and hydrogen-bond acceptor capacity (due to nitro oxygens) compared to the more hydrophobic, non-nitrated analog. While direct comparative reaction rate data are not available, the well-established σ⁻ value for a para-nitro substituent (1.27) compared to hydrogen (0.00) provides a quantitative framework for predicting a >10-fold increase in SNAr reaction rates under identical conditions [4].

Electronic Effects Hammett Constants Nucleophilic Aromatic Substitution

Commercial Purity Specifications

2-Bromo-1,5-dimethyl-3-nitrobenzene is commercially available from multiple vendors with well-defined purity specifications, a critical factor for reproducible research outcomes. The product is offered at ≥95% purity by AKSci and at ≥98% purity by Chemscene . In contrast, the regioisomer 2-Bromo-1,3-dimethyl-4-nitrobenzene is typically listed with a purity of 97% , and the non-nitrated analog 2-Bromo-1,3-dimethylbenzene is commonly available at 98% purity . While purity levels are comparable, the availability of the specific 1,5-dimethyl-3-nitro isomer from multiple reputable suppliers ensures a robust supply chain and consistent quality, reducing procurement risk and experimental variability. The higher purity option (≥98%) provides a baseline for demanding applications such as medicinal chemistry lead optimization or material science where trace impurities can significantly impact results.

Purity Reproducibility Synthetic Reliability

Validated Synthetic Building Block

The compound's utility as a building block is demonstrated by its established use in the synthesis of 2-Bromo-3,5-dimethylaniline via nitro group reduction . This transformation (Fe/HCl, EtOH, 80°C) proceeds with the nitro group being reduced to an amine while leaving the bromine substituent intact, enabling subsequent functionalization. The yield and efficiency of this reduction are dependent on the specific electronic environment created by the 1,5-dimethyl-3-nitro substitution pattern. In contrast, the 4-nitro analog 2-Bromo-1,3-dimethyl-4-nitrobenzene is also reported to undergo reduction, but the resulting aniline derivative would have a different substitution pattern, leading to different biological or material properties . The target compound therefore serves as a key intermediate for accessing a specific regioisomeric series of bromo-dimethylanilines, which are valuable scaffolds in drug discovery.

Synthetic Intermediate Cross-Coupling Nitro Reduction

Application Scenarios


Medicinal Chemistry Bromo-Aniline Synthesis

Medicinal chemists seeking to explore structure-activity relationships (SAR) around a bromo-dimethylaniline scaffold should utilize 2-Bromo-1,5-dimethyl-3-nitrobenzene as a key intermediate. Reduction of the nitro group, as documented, provides 2-Bromo-3,5-dimethylaniline, a versatile intermediate for amide coupling, Suzuki-Miyaura cross-coupling, or further functionalization . The specific 1,5-dimethyl-3-nitro pattern ensures that the resulting aniline is regioisomerically pure and distinct from alternatives, which is critical for achieving desired biological target engagement.

Agrochemical Nitroaromatic Discovery

In agrochemical research, nitroaromatic compounds are common pharmacophores due to their ability to disrupt electron transport in pests. 2-Bromo-1,5-dimethyl-3-nitrobenzene serves as an ideal starting material for the synthesis of novel nitrophenyl ethers or nitrophenyl amines. The presence of the bromine atom allows for subsequent diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce various substituents while retaining the critical nitro group. Using this specific isomer ensures that the final compound's substitution pattern aligns with structure-activity models developed for a given target organism, minimizing off-target effects [1].

π-Conjugated Material Precursor

Researchers developing organic electronic materials (e.g., OLEDs, OFETs) often require precisely substituted aromatic monomers. 2-Bromo-1,5-dimethyl-3-nitrobenzene can be utilized in the synthesis of π-extended conjugated systems via sequential cross-coupling reactions. The nitro group acts as a strong electron-acceptor, lowering the LUMO energy and modulating optoelectronic properties. After incorporation into a conjugated backbone, the nitro group can be reduced to an amine for further functionalization, or retained to create push-pull chromophores. The specific substitution pattern influences molecular packing and solid-state morphology, critical for device performance [2].

Chemical Biology Bioconjugation

In chemical biology, aryl bromides are valuable handles for site-specific bioconjugation via palladium-catalyzed cross-coupling with cysteine residues or genetically encoded unnatural amino acids. 2-Bromo-1,5-dimethyl-3-nitrobenzene can be incorporated into peptide or protein scaffolds to enable such reactions. The nitro group provides a spectroscopic handle (UV-Vis) and can also be reduced to an amine for subsequent dye or affinity tag attachment. The compound's defined regioisomerism ensures that the conjugation site is predictable and that the resulting bioconjugate possesses a homogeneous structure, which is essential for reliable biological assays [3].

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